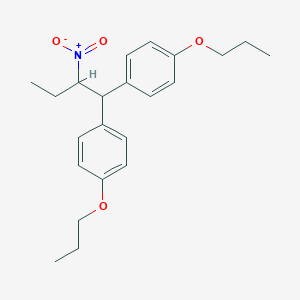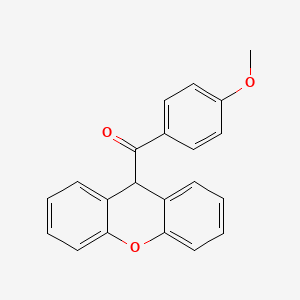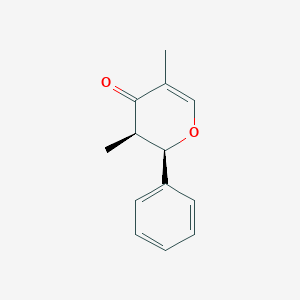
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one is a chiral organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyran ring fused with a phenyl group and two methyl groups. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The use of chiral auxiliaries or catalysts can help in achieving the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group and methyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Dihydro-4H-pyran-4-one: Lacks the phenyl and methyl groups, resulting in different chemical properties.
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran: Similar structure but lacks the ketone group.
Uniqueness
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
83378-98-7 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
(2R,3R)-3,5-dimethyl-2-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c1-9-8-15-13(10(2)12(9)14)11-6-4-3-5-7-11/h3-8,10,13H,1-2H3/t10-,13+/m0/s1 |
InChIキー |
FHQSXHVXYDHRPI-GXFFZTMASA-N |
異性体SMILES |
C[C@@H]1[C@@H](OC=C(C1=O)C)C2=CC=CC=C2 |
正規SMILES |
CC1C(OC=C(C1=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


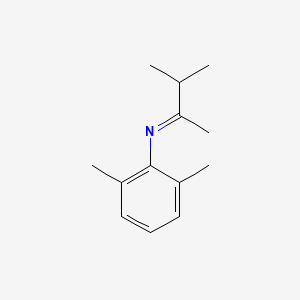
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

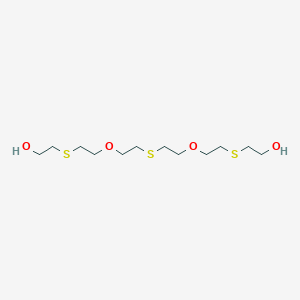
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)



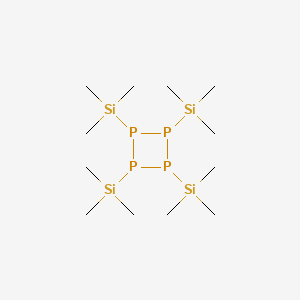
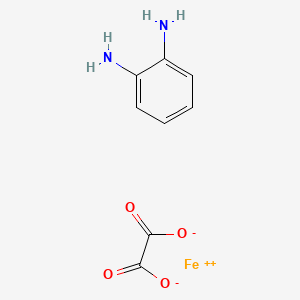
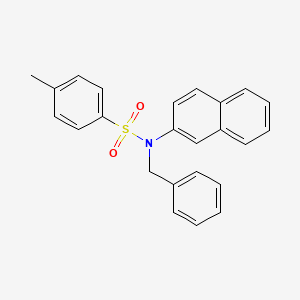
![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
